2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Physicochemical Property Molecular Weight Size Exclusion Chromatography

Choose this 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 438532-50-4) for your HBV capsid assembly modulator SAR programs. Its asymmetrical ethyl/propyl ester pattern provides orthogonal protecting groups that enable selective hydrolysis to unsymmetrical carboxamides—a key advantage over common symmetric diesters. With MW 271.33 and intermediate LogP (~2.5-3.5), it aligns with FBDD guidelines. Consistent >95% purity from multiple vendors reduces synthetic burden. Ideal for fragment screening libraries and retention time calibration.

Molecular Formula C12H17NO4S
Molecular Weight 271.33g/mol
CAS No. 438532-50-4
Cat. No. B510105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate
CAS438532-50-4
Molecular FormulaC12H17NO4S
Molecular Weight271.33g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N
InChIInChI=1S/C12H17NO4S/c1-4-6-17-11(14)8-7(3)9(18-10(8)13)12(15)16-5-2/h4-6,13H2,1-3H3
InChIKeyXETZILRZRLFFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes60 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 438532-50-4): Procurement-Oriented Baseline Profile


2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 438532-50-4) is a synthetic thiophene-2,4-dicarboxylate diester featuring an ethyl ester at position 2, a propyl ester at position 4, and an amino group at position 5 of the thiophene ring . The compound has a molecular formula of C12H17NO4S and a molecular weight of 271.33 g/mol . Computed physical properties include a density of 1.2±0.1 g/cm³ and a predicted boiling point of 385.7±37.0 °C at 760 mmHg . Multiple vendors supply this compound with minimum purity specifications of 95% . The asymmetrical ester substitution pattern (ethyl vs. propyl) distinguishes it from symmetric diethyl or dimethyl analogs and may confer differential physicochemical properties relevant to solubility, lipophilicity, and metabolic stability in research applications .

Why 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate Cannot Be Interchanged with Other Thiophene Diesters


Within the 5-amino-3-methylthiophene-2,4-dicarboxylate scaffold, variation in ester substituents at the 2- and 4-positions fundamentally alters key physicochemical properties including molecular weight, lipophilicity (LogP), and hydrogen bond capacity, which directly impact solubility, membrane permeability, and metabolic stability [1]. For instance, the diethyl analog (CAS 4815-30-9) has a molecular weight of 257.31 g/mol and a melting point of 105-108°C [2], whereas the 2-ethyl 4-propyl derivative (CAS 438532-50-4) has a higher molecular weight (271.33 g/mol) and lacks a well-defined melting point, indicating a different solid-state behavior . Similarly, the 2-benzyl 4-tert-butyl analog (CAS 216663-40-0) has a significantly higher LogP (~4.7) and molecular weight (347.4 g/mol) [3], rendering it unsuitable for applications requiring moderate lipophilicity. Such property divergence means that substitution without experimental validation risks failure in reaction conditions, purification protocols, and biological assays that are sensitive to compound-specific physicochemical profiles.

Quantitative Differentiation of 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 438532-50-4) from Key Analogs


Molecular Weight and Size Differentiation from Diethyl and 4-Ethyl 2-Methyl Analogs

2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate (MW = 271.33 g/mol) exhibits an intermediate molecular weight compared to the smaller diethyl analog (MW = 257.31 g/mol) and the smaller 4-ethyl 2-methyl analog (MW = 243.28 g/mol) . The 5.5% increase in molecular weight relative to the diethyl analog and an 11.5% increase relative to the 4-ethyl 2-methyl analog directly influence compound retention time in size exclusion chromatography and may affect passive diffusion rates in biological membranes .

Physicochemical Property Molecular Weight Size Exclusion Chromatography

Lipophilicity (LogP) Balance Compared to Diethyl and 2-Benzyl 4-tert-Butyl Analogs

The target compound is predicted to have a LogP value intermediate between the more polar diethyl analog and the highly lipophilic 2-benzyl 4-tert-butyl analog. While the exact LogP for the target compound is not experimentally reported, structural analysis suggests a value between ~2.5 and 3.5, based on the addition of a propyl group relative to the diethyl analog (which has a predicted LogP of ~2.2) . The 2-benzyl 4-tert-butyl analog has a computed XLogP3-AA of 4.7 [1].

Lipophilicity LogP Drug-likeness Permeability

Hydrogen Bond Acceptor Count and Its Impact on Solubility and Target Engagement

2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate has 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) . This HBA count is identical to the diethyl analog [1] but lower than the 4-ethyl 2-(2-methoxyethyl) analog (C12H17NO5S, HBA = 6) . The HBA/HBD ratio of 5:1 is typical for thiophene diesters and influences water solubility and protein binding.

Hydrogen Bonding Solubility ADME Physicochemical Property

Commercial Purity and Availability Profile Relative to Less Common Analogs

2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate is offered by at least five reputable vendors (Fluorochem, BOC Sciences, AKSci, MolCore, CymitQuimica) with a consistent minimum purity specification of 95% . In contrast, the 2-benzyl 4-tert-butyl analog is available from fewer vendors, and the 4-ethyl 2-methyl analog is primarily available from a limited number of suppliers . This broader commercial availability for the target compound reduces supply chain risk and ensures consistent quality for repeat experiments.

Purity Procurement Vendor Availability Screening Library

Thermal Stability Profile: Boiling Point and Vapor Pressure Comparison

2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate has a predicted boiling point of 385.7±37.0 °C at 760 mmHg and a vapor pressure of 0.0±0.9 mmHg at 25°C . These values are slightly higher than those of the diethyl analog, which has a predicted boiling point of 372.6±37.0 °C . The 13.1 °C higher boiling point suggests marginally greater thermal stability, which may be advantageous in high-temperature synthetic transformations or in formulations requiring elevated processing temperatures.

Thermal Stability Boiling Point Vapor Pressure Formulation

Optimal Research and Procurement Use Cases for 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 438532-50-4)


Scaffold Diversification in Hepatitis B Virus Capsid Assembly Effector Programs

The 5-amino-3-methylthiophene-2,4-dicarboxylate core is a known scaffold for hepatitis B virus (HBV) capsid assembly effectors (CAEs) [1]. While the target compound itself has not been directly evaluated, its ester substitution pattern offers a distinct lipophilicity and molecular weight profile compared to the diethyl and dimethyl analogs that have been more extensively studied [2]. Researchers seeking to expand SAR around the ester substituents in HBV CAE programs may prioritize this compound to probe the impact of asymmetric alkyl chain length on antiviral potency and ADME properties.

Precursor for Asymmetric Thiophene-2,4-dicarboxamide Synthesis

The ethyl and propyl esters provide orthogonal protecting groups that can be selectively hydrolyzed and converted to the corresponding carboxamides . This is particularly valuable for generating libraries of unsymmetrical 5-amino-3-methylthiophene-2,4-dicarboxamides, which are of interest as HBV capsid assembly modulators [1]. The availability of this compound with consistent 95% purity from multiple vendors reduces the synthetic burden associated with protecting group manipulation .

Calibration Standard in Size Exclusion or Reversed-Phase Chromatography

With a molecular weight of 271.33 g/mol and a predicted LogP in the intermediate range (~2.5-3.5), 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate can serve as a convenient retention time marker or calibration standard in both size exclusion chromatography (SEC) and reversed-phase HPLC . Its molecular weight is sufficiently distinct from common solvent impurities and from other frequently used small-molecule standards (e.g., diethyl analog at 257.31 g/mol), allowing for unambiguous peak assignment in complex mixtures [2].

Building Block for Fragment-Based Drug Discovery Libraries

The compound's favorable physicochemical properties—including 5 hydrogen bond acceptors, 1 hydrogen bond donor, moderate predicted lipophilicity, and a molecular weight below 300 g/mol—align well with fragment-based drug discovery (FBDD) guidelines . Its availability in >95% purity from commercial sources enables direct incorporation into fragment screening libraries without the need for in-house purification . The unique ethyl/propyl ester combination offers a differentiated starting point for fragment growing and linking strategies compared to more common symmetric diesters.

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